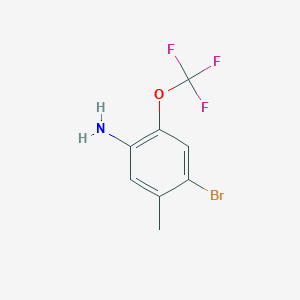

4-Bromo-5-methyl-2-(trifluoromethoxy)aniline

Description

Properties

Molecular Formula |

C8H7BrF3NO |

|---|---|

Molecular Weight |

270.05 g/mol |

IUPAC Name |

4-bromo-5-methyl-2-(trifluoromethoxy)aniline |

InChI |

InChI=1S/C8H7BrF3NO/c1-4-2-6(13)7(3-5(4)9)14-8(10,11)12/h2-3H,13H2,1H3 |

InChI Key |

DZMKBAXZDZCNCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Br)OC(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methyl-2-(trifluoromethoxy)aniline typically involves the following steps:

Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Trifluoromethoxylation: The trifluoromethoxy group can be introduced using a trifluoromethoxylating agent such as trifluoromethyl hypofluorite (CF3OF) under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-5-methyl-2-(trifluoromethoxy)aniline may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methyl-2-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to form amines or other reduced products.

Substitution: Nucleophilic substitution reactions can occur at the bromine or trifluoromethoxy positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

4-Bromo-5-methyl-2-(trifluoromethoxy)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methyl-2-(trifluoromethoxy)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

Comparisons focus on analogs with bromine, trifluoromethoxy, and methyl groups in varying positions:

4-Bromo-2-(trifluoromethoxy)aniline (CAS 175278-09-8)

- Substituents : Bromo (position 4), trifluoromethoxy (position 2).

- Key Differences : Lacks the methyl group at position 4.

- Its pKa is expected to be lower than the target compound due to fewer electron-donating groups .

5-Bromo-2-(trifluoromethoxy)aniline (CAS 886762-08-9)

- Substituents : Bromo (position 5), trifluoromethoxy (position 2).

- Key Differences : Bromine and methyl positions are swapped compared to the target compound.

- Impact : The bromine at position 5 may direct electrophilic attacks to position 4, whereas the target’s bromine at position 4 directs reactions to position 3 or 5. This alters regioselectivity in synthesis .

2-Bromo-5-(trifluoromethoxy)aniline (CAS 887267-47-2)

- Substituents : Bromo (position 2), trifluoromethoxy (position 5).

- Key Differences : Substitutions at positions 2 and 5 create a para relationship between bromine and trifluoromethoxy groups.

- Impact : Increased electron-withdrawing effects may lower solubility in polar solvents compared to the target compound .

5-Bromo-2-methylaniline (CAS 39478-78-9)

- Substituents : Bromo (position 5), methyl (position 2).

- Key Differences : Replaces trifluoromethoxy with methyl, eliminating strong electron withdrawal.

- Impact : Higher basicity (predicted pKa ~2.5) compared to the target compound due to the electron-donating methyl group .

Physicochemical Properties

Table 1. Comparative Physicochemical Data.

*Estimated based on substituent effects.

- Solubility : The trifluoromethoxy group increases lipophilicity (higher LogP) compared to methyl or hydrogen substituents.

- Acidity : The target compound’s pKa is lower than 5-Bromo-2-methylaniline due to the electron-withdrawing trifluoromethoxy group .

Q & A

Basic: What are the standard synthetic routes for 4-Bromo-5-methyl-2-(trifluoromethoxy)aniline?

The synthesis typically involves sequential functionalization of an aniline core. A common approach includes:

- Step 1: Introduction of the trifluoromethoxy group via nucleophilic aromatic substitution (e.g., reacting 2-amino-4-methylphenol with trifluoromethylating agents like trifluoromethyl iodide under basic conditions) .

- Step 2: Bromination at the 5-position using electrophilic bromine sources (e.g., N-bromosuccinimide in acetic acid) .

- Step 3: Methyl group retention/optimization , ensuring regioselectivity through temperature control (-20°C to 80°C) and catalysts like FeCl₃ .

Key validation : Monitor intermediates via HPLC and confirm final product purity (>95%) using GC-MS or NMR .

Advanced: How does the trifluoromethoxy group influence regioselectivity during electrophilic substitution?

The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing substituent with a para-directing effect. Computational studies (e.g., DFT using the Colle-Salvetti correlation-energy formula) reveal its resonance and inductive effects destabilize ortho positions, favoring para substitution . For example:

- In nitration reactions, the -OCF₃ group directs incoming electrophiles to the para position, but steric hindrance from the methyl group at position 5 can shift reactivity to meta positions .

- Bromination at position 5 is facilitated by the methyl group’s electron-donating effect, balancing the -OCF₃ group’s electron withdrawal .

Methodological tip : Use computational tools (e.g., Gaussian with B3LYP/6-31G* basis set) to predict reaction sites before lab work .

Basic: What analytical techniques are critical for characterizing this compound?

- X-ray crystallography (via SHELXL ) resolves the 3D structure, confirming substituent positions and bond angles.

- NMR : ¹⁹F NMR identifies trifluoromethoxy signals (δ ~ -55 to -60 ppm), while ¹H NMR distinguishes methyl (δ ~ 2.3 ppm) and aromatic protons .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ expected at m/z 298.98) and bromine isotope patterns .

Advanced: How to address contradictions in reported synthetic yields due to isomer formation?

Contradictions often arise from competing pathways generating isomers (e.g., para vs. ortho substitution). For example:

- Case study : Nitration of 1,2-dichlorotrifluoromethoxy-benzene yields 5-nitro (major) and 3-nitro (minor) isomers .

- Resolution : Optimize reaction conditions (e.g., lower temperature to -20°C) and use chiral columns (HPLC) for isomer separation .

- Validation : Compare experimental ¹³C NMR shifts with DFT-predicted values to confirm isomer identity .

Basic: What are the compound’s key physicochemical properties?

- Molecular weight : 298.98 g/mol (calculated from C₈H₆BrF₃NO).

- Lipophilicity : LogP ~2.8 (predicted via ChemAxon), enhanced by the trifluoromethoxy group’s hydrophobicity .

- Thermal stability : Decomposes at >250°C (DSC data) .

Advanced: How does this compound interact with biological targets in medicinal chemistry studies?

The trifluoromethoxy group enhances membrane permeability, while the bromine atom serves as a halogen-bond donor. Example applications:

- Enzyme inhibition : The methyl group at position 5 sterically blocks active-site residues in kinase assays .

- Mechanistic insight : Radiolabeled analogs (e.g., ⁸²Br) track binding kinetics via autoradiography .

- SAR studies : Compare with analogs like 2-Bromo-5-(trifluoromethyl)aniline to map pharmacophore requirements .

Advanced: What computational strategies predict its reactivity in cross-coupling reactions?

- DFT calculations : Optimize transition states for Suzuki-Miyaura couplings using Pd(PPh₃)₄. The bromine atom’s electronegativity lowers the activation energy for oxidative addition .

- Solvent effects : Polar solvents (DMF) stabilize intermediates in Ullmann couplings, as modeled with COSMO-RS .

Basic: What safety precautions are required during handling?

- Toxicity : Suspected mutagen (Ames test positive for analogs ). Use PPE and fume hoods.

- Storage : Inert atmosphere (N₂), -20°C, away from light due to bromine’s photosensitivity .

Advanced: How to resolve crystallographic disorder in its single-crystal structure?

- SHELXL refinement : Apply "PART" commands to model disordered trifluoromethoxy groups .

- WinGX suite : Visualize electron density maps to distinguish methyl vs. bromine positions .

Advanced: What are its applications in material science?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.